molecular formula C10H7F3N2O2 B13110918 7-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one

7-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one

Cat. No.: B13110918
M. Wt: 244.17 g/mol
InChI Key: UUHWXICQTZEKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are a class of compounds that have shown significant potential in medicinal chemistry, particularly as antitumor agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one typically involves multiple steps. One common method starts with commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate. This compound is chlorinated using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline. The key intermediates, 7-methoxy-4-(substituted aniline)quinazoline-6-acetate derivatives, are then prepared by nucleophilic substitution reactions between the chlorinated compound and substituted anilines. These intermediates are hydrolyzed with ammonia to yield 7-methoxy-4-(substituent aniline)quinazolin-6-ol derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinazoline derivatives with potential biological activities .

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing other quinazoline derivatives.

    Biology: It has shown potential as an antitumor agent by inhibiting the growth of tumor cells.

    Medicine: Quinazoline derivatives, including this compound, are being explored for their potential as therapeutic agents, particularly in cancer treatment.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one involves the inhibition of specific molecular targets and pathways. For example, some quinazoline derivatives inhibit the epidermal growth factor receptor (EGFR) phosphorylation, which is crucial for the growth and survival of cancer cells. By inhibiting this pathway, the compound can effectively suppress tumor cell growth .

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: An EGFR inhibitor used in cancer treatment.

    Erlotinib: Another EGFR inhibitor with similar applications.

    Afatinib: A second-generation EGFR inhibitor.

    Dacomitinib: Another second-generation EGFR inhibitor.

    Zorifertinib: A third-generation EGFR inhibitor.

Uniqueness

7-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. Its trifluoromethyl group, in particular, can enhance its metabolic stability and binding affinity to molecular targets .

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

7-methoxy-4-(trifluoromethyl)-3H-quinazolin-2-one

InChI

InChI=1S/C10H7F3N2O2/c1-17-5-2-3-6-7(4-5)14-9(16)15-8(6)10(11,12)13/h2-4H,1H3,(H,14,15,16)

InChI Key

UUHWXICQTZEKPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=O)NC(=C2C=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.